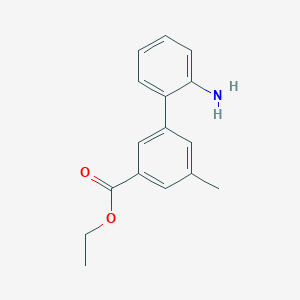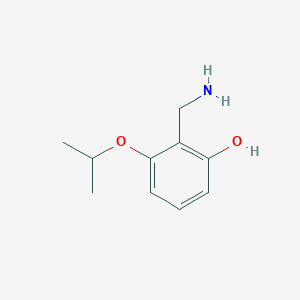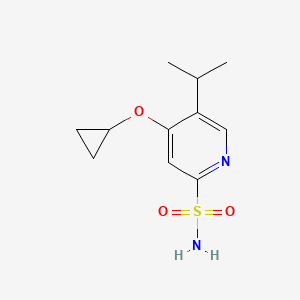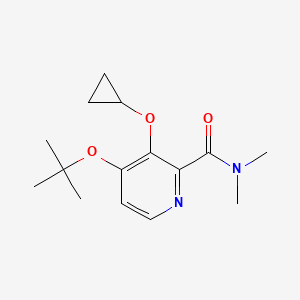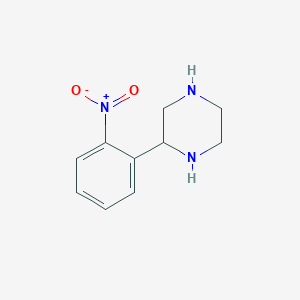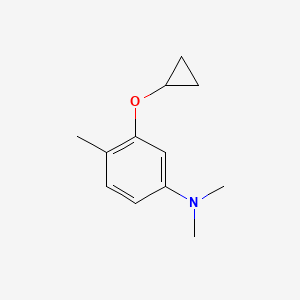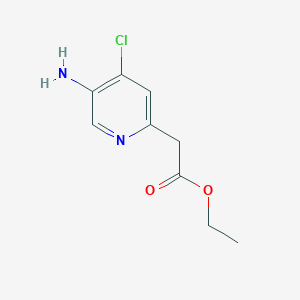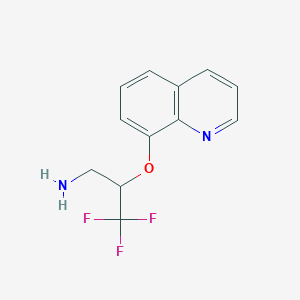
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine is a fluorinated organic compound that features a quinoline moiety linked to a propylamine chain through an ether bond. The presence of trifluoromethyl groups imparts unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ether Formation: The quinoline derivative is then reacted with 3,3,3-trifluoropropylamine in the presence of a base such as sodium hydride to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the quinoline moiety.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the quinoline moiety can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propionic acid: Similar structure but with a carboxylic acid group instead of an amine.
2-(Quinolin-8-yloxy)-propylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-ethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
3,3,3-Trifluoro-2-(quinolin-8-yloxy)-propylamine is unique due to the presence of both the trifluoromethyl group and the quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F3N2O |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-quinolin-8-yloxypropan-1-amine |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10(7-16)18-9-5-1-3-8-4-2-6-17-11(8)9/h1-6,10H,7,16H2 |
InChI Key |
FIHZQULBGADXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(CN)C(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




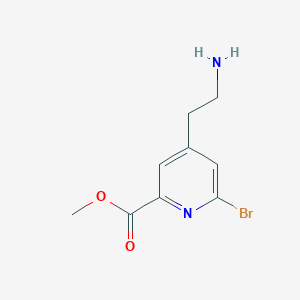
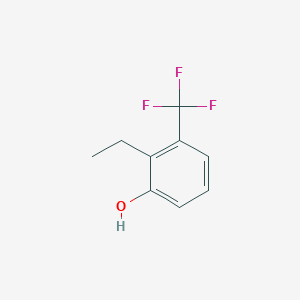
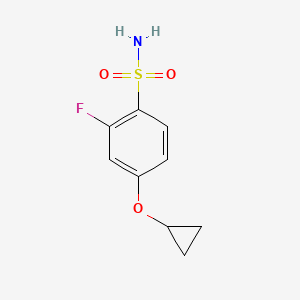
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
